molecular formula C11H19NO2S B4031315 N-(1-adamantyl)methanesulfonamide

N-(1-adamantyl)methanesulfonamide

Cat. No.: B4031315
M. Wt: 229.34 g/mol
InChI Key: VGKWPBOPWZIOBD-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)methanesulfonamide is a specialized organic compound that combines a rigid, diamondoid adamantane cage with a methanesulfonamide functional group. The adamantane moiety, known for its lipophilicity and remarkable stability due to its diamond-like structure , is a valuable scaffold in drug design, often used to enhance metabolic stability and binding affinity in bioactive molecules. This reagent is proposed for use as a key synthetic intermediate or building block in medicinal chemistry, particularly in the development of new pharmaceutical candidates. Researchers can utilize the sulfonamide group as a versatile handle for further chemical modifications or to investigate protein-ligand interactions, given the prevalence of sulfonamides in compounds with diverse biological activities. In material science, the inherent stability and unique three-dimensional structure of adamantane derivatives make them candidates for creating high-performance polymers, thermally stable lubricants, and molecular building blocks for supramolecular assemblies . The compound should be handled with appropriate safety precautions. It is offered for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-adamantyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-15(13,14)12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKWPBOPWZIOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantyl)methanesulfonamide typically involves the reaction of 1-adamantylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1-adamantylamine+methanesulfonyl chlorideThis compound+HCl\text{1-adamantylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-adamantylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(1-adamantyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The adamantyl moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor, thereby modulating neurotransmitter release and signaling pathways . Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The adamantyl group in N-(1-adamantyl)methanesulfonamide introduces significant steric hindrance compared to smaller substituents like methyl or chlorophenyl groups. This may reduce solubility in polar solvents but enhance thermal stability .
  • Synthetic Flexibility : Substituents like chlorophenyl or benzyl groups are introduced via straightforward nucleophilic substitution, whereas adamantyl derivatives require specialized amines (e.g., 1-adamantylamine) and controlled reaction conditions .

Physicochemical Properties

  • Solubility :

    • This compound is likely less soluble in aqueous media than N,N-dimethylmethanesulfonamide due to its bulky hydrophobic adamantyl group .
    • N-(4-Chlorophenyl)methanesulfonamide exhibits moderate solubility in organic solvents, influenced by the polar chlorophenyl group .
  • Thermal Stability :

    • Adamantane derivatives generally display higher thermal stability compared to linear or aromatic sulfonamides due to the rigid cage structure .

Reactivity and Functionalization

  • Adamantyl vs. Benzyl Groups : The adamantyl group’s electron-donating nature may alter sulfonamide acidity compared to electron-withdrawing groups like chlorophenyl. This affects deprotonation kinetics and subsequent reactions .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :
  • Use fume hoods for synthesis; sulfonamides may release SOx_x upon decomposition.
  • Conduct Ames test for mutagenicity before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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